Oxolane–Ketone Scaffold vs. Simpler Tetrahydrofuranylindoles
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one differs from the closest commercially available analog, 1-(tetrahydrofuran-2-yl)-1H-indole (CAS 50640-00-1), by the presence of a propan-2-one group at the oxolane C2 position [1]. This additional functional group increases the hydrogen-bond acceptor count from 1 to 2 and introduces a ketone moiety capable of participating in both polar interactions and metabolic transformations [2]. In the broader class of 1-indol-1-yl-propan-2-one cPLA2α inhibitors, the carbonyl oxygen of the propan-2-one has been shown to engage in a critical hydrogen bond with the enzyme active site; analogs lacking this carbonyl (e.g., simple 1-alkylindoles or 1-tetrahydrofuranylindoles) consistently exhibit >10‑fold loss of inhibitory potency in isolated enzyme assays [3]. While direct IC50 data for CAS 651712-34-4 against cPLA2α has not been published in the peer-reviewed literature, the presence of the propan-2-one moiety predicts a potency benefit over non‑ketone tetrahydrofuranylindoles based on well‑established SAR in this chemotype [3].
| Evidence Dimension | Hydrogen-bond acceptor count and cPLA2α SAR congruence |
|---|---|
| Target Compound Data | 2 H-bond acceptors (oxolane oxygen + ketone carbonyl); structurally congruent with active 1-indol-1-yl-propan-2-one cPLA2α pharmacophore |
| Comparator Or Baseline | 1-(Tetrahydrofuran-2-yl)-1H-indole (CAS 50640-00-1): 1 H-bond acceptor; >10‑fold loss of cPLA2α potency for non‑ketone analogs relative to propan-2-one-containing congeners (class-level SAR from J. Med. Chem. 2006, 49, 2611–2620) |
| Quantified Difference | Qualitative: presence vs. absence of ketone carbonyl; class-level SAR indicates >10‑fold potency advantage for ketone-bearing analogs |
| Conditions | cPLA2α isolated enzyme inhibition assay (class-level reference data); no direct assay data available for CAS 651712-34-4 |
Why This Matters
Procurement of a non‑ketone analog (e.g., CAS 50640-00-1) risks delivering a compound with fundamentally different hydrogen-bonding capacity and predicted target engagement, making it unsuitable as a replacement in cPLA2α- or FAAH-focused research programs.
- [1] PubChem Compound Comparison: CID 71376764 (CAS 651712-34-4) vs. CID 44150999 (CAS 50640-00-1). SMILES and structural feature analysis. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [2] PubChem Computed Properties: Hydrogen Bond Acceptor Count for CID 71376764 (2) vs. CID 44150999 (1). Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [3] Ludwig, J.; Bovens, S.; Brauch, C.; Elfringhoff, A. S.; Lehr, M. Design and Synthesis of 1-Indol-1-yl-propan-2-ones as Inhibitors of Human Cytosolic Phospholipase A2α. J. Med. Chem. 2006, 49, 2611–2620. (SAR demonstrating critical role of carbonyl in cPLA2α inhibition.) View Source
